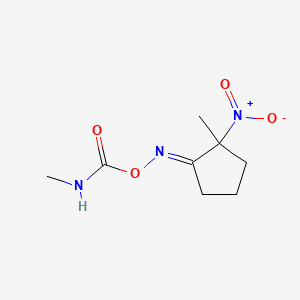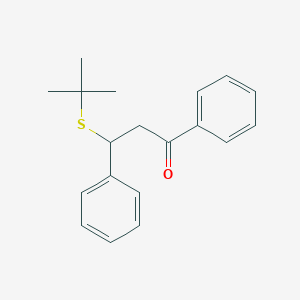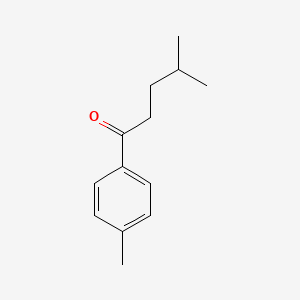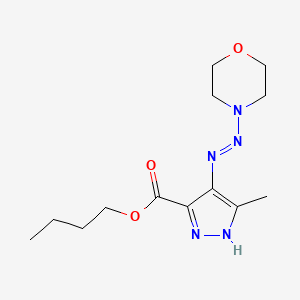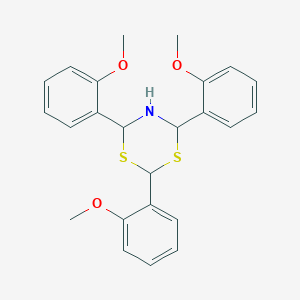
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is an organic compound that belongs to the class of dithiazinanes This compound is characterized by the presence of three 2-methoxyphenyl groups attached to a 1,3,5-dithiazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane typically involves the reaction of 2-methoxyphenyl derivatives with a dithiazinane precursor. One common method involves the use of 2-methoxyphenylamine and a dithiazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-hydroxyphenyl)-1,3,5-dithiazinane: Similar structure but with hydroxy groups instead of methoxy groups.
2,4,6-Tris(2-chlorophenyl)-1,3,5-dithiazinane: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility and may also affect its interaction with biological targets.
特性
CAS番号 |
22776-94-9 |
|---|---|
分子式 |
C24H25NO3S2 |
分子量 |
439.6 g/mol |
IUPAC名 |
2,4,6-tris(2-methoxyphenyl)-1,3,5-dithiazinane |
InChI |
InChI=1S/C24H25NO3S2/c1-26-19-13-7-4-10-16(19)22-25-23(17-11-5-8-14-20(17)27-2)30-24(29-22)18-12-6-9-15-21(18)28-3/h4-15,22-25H,1-3H3 |
InChIキー |
KGINTEFYXFMZHI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2NC(SC(S2)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



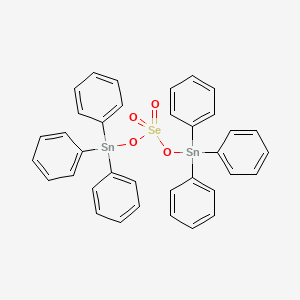

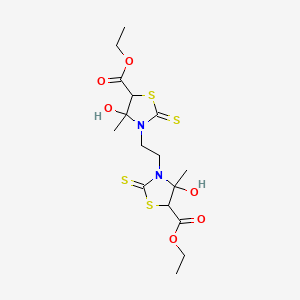
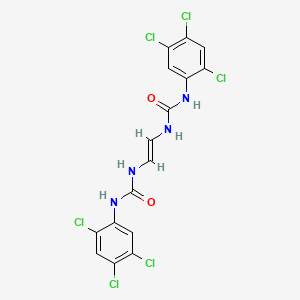
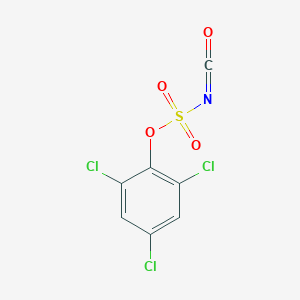
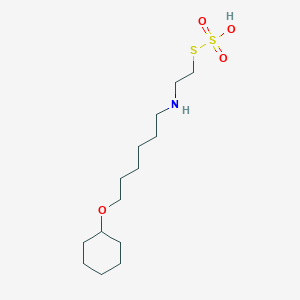

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

